3-Cyclobutyl-1,2-oxazol-5-amine
Overview
Description
3-Cyclobutyl-1,2-oxazol-5-amine is an organic compound . It has a molecular weight of 138.17 .
Synthesis Analysis
The synthesis of oxazolines, including this compound, has been a topic of interest in recent years . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimycobacterial Activity
A study focused on synthesizing new compounds related to 3-Cyclobutyl-1,2-oxazol-5-amine to evaluate their antimycobacterial activities. Among the synthesized compounds, one demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal toxicity to Vero cells. This compound was more active than isoniazid, a standard tuberculosis treatment, highlighting its potential for further development as a new antimycobacterial agent (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis of Cyclobutane Derivatives
Research into the intramolecular amination of nonclassical cyclopropylmethyl cations has led to the development of methods for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the chemical versatility of cyclobutyl-based structures, providing a pathway to create compounds with potential relevance in drug development and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Development of Cyclobutyl Analogues of Nucleosides
Another study focused on the synthesis of cyclobutyl analogs of adenosine and guanosine, key nucleosides in biological systems. Although these analogs did not show antiviral activity, the research contributes to the broader effort to develop novel nucleoside analogs that could potentially offer therapeutic benefits (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Cyclobutyl-Based Ligands in Catalysis
The use of cyclobutyl-based compounds extends into catalysis, where a diphosphinidenecyclobutene ligand was used to enhance the efficiency of copper-catalyzed amination reactions of aryl halides. This application showcases the potential of cyclobutyl derivatives in facilitating complex organic transformations under environmentally benign conditions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Cyclobutyl-1,2-oxazol-5-amine are not mentioned in the search results, oxazole derivatives have gained attention in the field of medicinal chemistry due to their various biological activities . This suggests potential future research directions in exploring the biological activities of this compound.
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 3-Cyclobutyl-1,2-oxazol-5-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Oxazole derivatives have been associated with various biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The specific effects of this compound at the molecular and cellular levels need further investigation.
Biochemical Analysis
Biochemical Properties
3-Cyclobutyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions can lead to changes in enzyme activity, affecting the overall metabolic flux and metabolite levels within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules . It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cell death and tissue damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. It is known to interact with oxidoreductases, transferases, and other enzymes involved in energy production and utilization. These interactions can affect the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For example, localization to the mitochondria can affect energy production, while localization to the nucleus can influence gene expression.
Properties
IUPAC Name |
3-cyclobutyl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZWBWQULXMUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039833-39-0 | |
Record name | 3-cyclobutyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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